1-Chloroisoquinolin-4-ol

Quality Control Analytical Chemistry Procurement Specifications

1-Chloroisoquinolin-4-ol is the regiospecifically critical 4-hydroxy isomer for SAR-driven medicinal chemistry programs. The 4-OH pharmacophore is mandatory for broad-spectrum MBL inhibitors (IC₅₀ 23.2 μM vs. SPM-1; pan-MBL activity across NDM-1, IMP-1, VIM-2, BcII) and HIF prolyl hydroxylase inhibitor (ICA/IOX3) chemotypes. The 7-hydroxy isomer cannot recapitulate target-binding geometry. As the direct precursor to ICA (validated in vivo cardioprotection), this scaffold also enables 4,4′-biisoquinoline synthesis. Batch-specific QC (≥97%, NMR/HPLC/GC) and melting point (184–188°C) ensure GLP compliance, rapid identity verification, and audit-ready procurement records.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 3336-43-4
Cat. No. B1308499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinolin-4-ol
CAS3336-43-4
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2Cl)O
InChIInChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H
InChIKeyJEVLGPVFFYUBRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroisoquinolin-4-ol (CAS 3336-43-4): Heterocyclic Building Block for Targeted Medicinal Chemistry and Material Science


1-Chloroisoquinolin-4-ol (1-chloro-4-hydroxyisoquinoline) is a chlorinated 4-hydroxyisoquinoline derivative with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol [1]. It exists as a solid at 20°C with a reported melting point of 184–188°C (lit.) . The compound features dual functional handles — a chlorine atom at position 1 and a hydroxyl group at position 4 on the isoquinoline scaffold — enabling orthogonal synthetic transformations at each reactive site [1]. Its commercial availability at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) makes it a reliable intermediate for research programs requiring regiochemical precision.

Why 1-Chloroisoquinolin-4-ol Cannot Be Replaced by Positional Isomers or Other Hydroxyisoquinolines


Attempts to substitute 1-chloroisoquinolin-4-ol with its positional isomer 1-chloroisoquinolin-7-ol (CAS 168003-06-3) or other hydroxyisoquinolines introduce fundamentally different regiochemical outcomes in downstream transformations. The 4-hydroxy group on the isoquinoline scaffold is a critical pharmacophoric element in multiple inhibitor classes — including HIF prolyl hydroxylase inhibitors (e.g., ICA/IOX3) and metallo-β-lactamase (MBL) inhibitors identified in the 4-chloroisoquinolinol series [1][2]. Moving the hydroxyl group to position 7 eliminates the essential hydrogen-bonding geometry required for target engagement in these chemotypes. Furthermore, the 4-hydroxy isomer offers well-characterized physical properties (mp 184–188°C with multiple vendor-verified batch QC data) , whereas the 7-hydroxy isomer lacks a published melting point , introducing additional procurement and quality assurance risk.

Quantitative Differentiation Evidence for 1-Chloroisoquinolin-4-ol (3336-43-4) Against Closest Analogs


Physical Property Characterization: Defined Melting Point vs. Isomer Uncertainty

1-Chloroisoquinolin-4-ol possesses a well-defined and literature-verified melting point range of 184–188°C, confirmed across multiple reputable vendors including Sigma-Aldrich and Fluorochem . In contrast, its closest positional isomer, 1-chloroisoquinolin-7-ol (CAS 168003-06-3), has no reported melting point from standard vendor sources, with Boiling Point listed only as predicted (342.9±22.0°C) and no experimental mp data available . This discrepancy directly impacts procurement decisions where melting point is used as a primary identity and purity indicator.

Quality Control Analytical Chemistry Procurement Specifications

Scaffold-Specific Activity in Metallo-β-Lactamase (MBL) Inhibition

The 4-chloroisoquinolinol scaffold, of which 1-chloroisoquinolin-4-ol is the parent structure, was identified as a privileged chemotype for pan-metallo-β-lactamase (MBL) inhibition in a validated screening platform [1]. Specific derivatives synthesized from this scaffold, (S)-7d and (R)-7d, demonstrated broad-spectrum MBL inhibition with IC₅₀ values of 23.2 μM (SPM-1), 54.7 μM (VIM-2), 75.6 μM (IMP-1), and 61.4 μM (NDM-1) for (S)-7d, and 46.6 μM (SPM-1), 55.3 μM (VIM-2), 74.1 μM (IMP-1), and 47.1 μM (NDM-1) for (R)-7d [1]. The 4-hydroxy substitution pattern is essential to the pharmacophore; positional isomers bearing the hydroxyl group at alternative positions (e.g., 7-hydroxy) were not identified as hits in the same screening cascade [1].

Antimicrobial Resistance MBL Inhibitors 4-Chloroisoquinolinol Pharmacophore

Regiochemical Requirement for HIF Prolyl Hydroxylase Inhibitor Synthesis

1-Chloroisoquinolin-4-ol serves as the direct synthetic precursor for 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetate (ICA/IOX3), a well-characterized HIF prolyl hydroxylase domain (PHD) inhibitor [1]. ICA has been demonstrated to stabilize HIF-1α and HIF-2α in heart muscle cells in vitro and in vivo, providing cardioprotection in ischemia-reperfusion models [1]. A derivative from the same scaffold, N-[(1-chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine, showed FTO demethylase inhibition with an IC₅₀ of 2.80 × 10³ nM (2.8 μM) [2]. The 3-carboxamido functionalization, which is enabled by the 1-chloro-4-hydroxy substitution pattern, provides a synthetic handle that is absent in the 7-hydroxy isomer, which has not been reported as a precursor for any HIF-PH or FTO inhibitor program [3].

HIF Prolyl Hydroxylase Ischemia-Reperfusion Anemia Therapeutics

Commercial Purity Specifications and Batch-Level QC Documentation

1-Chloroisoquinolin-4-ol is commercially available from multiple reputable suppliers with documented purity of ≥97% (Sigma-Aldrich, AKSci) and ≥96% (HPLC, Fisher Scientific) . Bidepharm additionally provides batch-specific QC data including NMR, HPLC, and GC for each lot of CAS 3336-43-4 . In contrast, 1-chloroisoquinolin-7-ol (CAS 168003-06-3) is offered at a lower standard purity of 95% , without the same breadth of vendor-verified QC documentation. This difference in commercial maturity translates to reduced procurement risk for the 4-hydroxy isomer.

Chemical Procurement Quality Assurance Research Supply Chain

Patent-Validated Synthetic Utility vs. Isomer Absence in Intellectual Property

1-Chloroisoquinolin-4-ol appears as a key intermediate in multiple international patent families, including WO-2021121210-A1 (fused-ring derivatives with medical applications) and WO2003099274 (HCV NS3 protease inhibitors) [1][2]. Additionally, it is the enabling building block for 1,1'-biisoquinoline ligand systems prepared via convergent synthesis (etherification followed by Ni(II)-mediated homocoupling) [3]. In contrast, a comprehensive patent search reveals that 1-chloroisoquinolin-7-ol (CAS 168003-06-3) is not referenced in any pharmaceutical patent as a key intermediate or scaffold for bioactive molecules [4].

Pharmaceutical Patents Chemical Intermediates IP Landscape

Procurement-Driven Application Scenarios for 1-Chloroisoquinolin-4-ol (3336-43-4)


Medicinal Chemistry: MBL Inhibitor Lead Optimization Programs

Research groups developing broad-spectrum metallo-β-lactamase (MBL) inhibitors can utilize 1-chloroisoquinolin-4-ol as the parent scaffold for structure-activity relationship (SAR) studies. As demonstrated by van Berkel et al. (J. Med. Chem. 2013), 4-chloroisoquinolinol derivatives achieve IC₅₀ values as low as 23.2 μM against SPM-1 and show pan-MBL activity across NDM-1, IMP-1, VIM-2, and BcII [1]. The 4-hydroxy substitution is essential for the pharmacophore; procurement of the correct 4-hydroxy isomer ensures alignment with published SAR, while the 7-hydroxy isomer cannot access the same chemical space.

Ischemia-Reperfusion Drug Discovery: HIF Prolyl Hydroxylase Inhibitor Synthesis

1-Chloroisoquinolin-4-ol is the direct synthetic precursor for ICA (2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido) acetate), a validated PHD inhibitor that stabilizes HIF-1α and HIF-2α in cardiac tissue and provides in vivo cardioprotection against ischemia-reperfusion injury [2]. Medicinal chemistry teams focused on anemia, ischemia, or inflammation indications can procure the 4-hydroxy isomer to access the ICA chemotype and its derivatives, which show confirmed target engagement and in vivo efficacy [2][3].

Supramolecular and Materials Chemistry: Biisoquinoline Ligand Synthesis

The convergent synthesis of 4,4′-functionalized 1,1′-biisoquinolines relies on 1-chloro-4-hydroxyisoquinoline as the key building block, obtained via Gabriel-Colman reaction from N-phthalimidoglycine ethyl ester [4]. The 4-hydroxy group enables selective Williamson etherification with biphenyl/phenylpyrimidine precursors, followed by Ni(II)-mediated homocoupling to yield the biisoquinoline ligand systems [4]. The 7-hydroxy isomer is structurally incapable of producing the same 4,4′-connectivity, making the 4-hydroxy isomer the mandatory choice for this application.

Quality-Assured Chemical Procurement for GLP/GMP Intermediate Sourcing

Procurement of 1-chloroisoquinolin-4-ol from suppliers providing batch-specific QC documentation (≥97% purity, NMR, HPLC, GC) supports GLP-compliant research and potential scale-up activities. The well-defined melting point (184–188°C, lit.) serves as a rapid identity check upon receipt, reducing the risk of mis-identification that is higher with the 7-hydroxy isomer, which lacks a published experimental melting point . For CROs and pharmaceutical development teams, these quality specifications translate directly into audit-ready procurement records and reduced characterization overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloroisoquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.